molecular formula C12H20O3 B14493326 Propan-2-yl 3-(2-oxocyclohexyl)propanoate CAS No. 64960-84-5

Propan-2-yl 3-(2-oxocyclohexyl)propanoate

Cat. No.: B14493326
CAS No.: 64960-84-5
M. Wt: 212.28 g/mol
InChI Key: QEXCMQDUNXAYFP-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(2-oxocyclohexyl)propanoate: is a chemical compound with the molecular formula C11H18O3. It is known for its unique structure, which includes a propanoate ester linked to a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 3-(2-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-oxocyclohexyl)propanoic acid with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 3-(2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of Propan-2-yl 3-(2-oxocyclohexyl)propanoate depends on its specific applicationFurther research is needed to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

Comparison: Propan-2-yl 3-(2-oxocyclohexyl)propanoate is unique due to its specific ester and ketone functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features make it particularly valuable in synthetic chemistry and drug development .

Properties

CAS No.

64960-84-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

propan-2-yl 3-(2-oxocyclohexyl)propanoate

InChI

InChI=1S/C12H20O3/c1-9(2)15-12(14)8-7-10-5-3-4-6-11(10)13/h9-10H,3-8H2,1-2H3

InChI Key

QEXCMQDUNXAYFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC1CCCCC1=O

Origin of Product

United States

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